molecular formula C13H11FN6S B12622832 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12622832
M. Wt: 302.33 g/mol
InChI Key: FBFVQJYHUZVCEV-VIZOYTHASA-N
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Description

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains a triazole ring, a pyrazole ring, and a fluorophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with 5-amino-1H-pyrazole-3-thiol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C13H11FN6S

Molecular Weight

302.33 g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H11FN6S/c1-8-5-11(17-16-8)12-18-19-13(21)20(12)15-7-9-3-2-4-10(14)6-9/h2-7H,1H3,(H,16,17)(H,19,21)/b15-7+

InChI Key

FBFVQJYHUZVCEV-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Origin of Product

United States

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